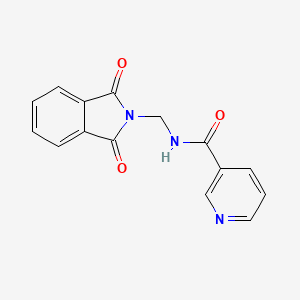
3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- is a complex organic compound that features a pyridinecarboxamide group linked to an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- typically involves the reaction of pyridinecarboxamide with a suitable isoindole derivative under controlled conditions. One common method involves the use of phthalimide as a starting material, which undergoes a series of reactions including alkylation and subsequent cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-2-pyridinecarboxamide
- Methyl 4-((1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl)-1-methyl-1H-pyrazol-5-carboxylate
- N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
What sets 3-Pyridinecarboxamide, N-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)- apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.
Propiedades
Número CAS |
56812-78-3 |
|---|---|
Fórmula molecular |
C15H11N3O3 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
N-[(1,3-dioxoisoindol-2-yl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H11N3O3/c19-13(10-4-3-7-16-8-10)17-9-18-14(20)11-5-1-2-6-12(11)15(18)21/h1-8H,9H2,(H,17,19) |
Clave InChI |
IWYZMCXTZADIPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


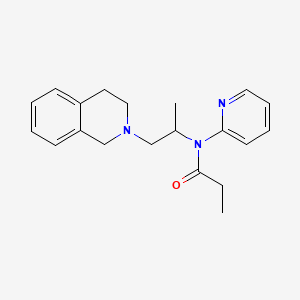
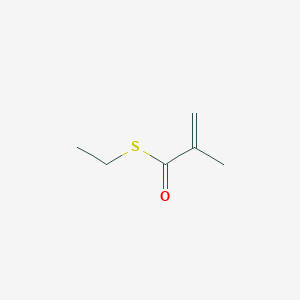
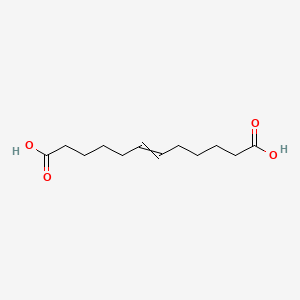

![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)



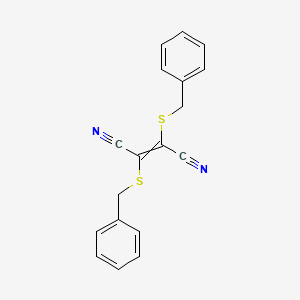
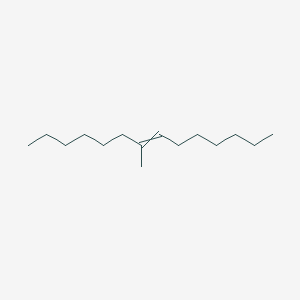

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)

![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
